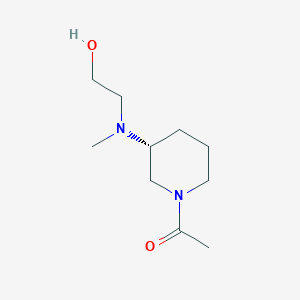![molecular formula C8H16N2O2 B7986322 [(1-Methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid](/img/structure/B7986322.png)
[(1-Methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1-Methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered lactam, and an amino-acetic acid moiety. The combination of these functional groups imparts distinct chemical and biological activities to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid typically involves the alkylation of pyrrolidine derivatives. One common method includes the reaction of 1-methyl-2-pyrrolidinone with an appropriate alkylating agent under basic conditions . The reaction conditions often involve the use of solvents such as methanol or ethanol and a base like sodium hydroxide or potassium carbonate to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
[(1-Methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted amino acids, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
[(1-Methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and as a ligand in receptor studies.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of [(1-Methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular processes, such as signal transduction or metabolic regulation .
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-2-pyrrolidinone: A solvent with similar structural features but different chemical properties.
N-Methyl-2-pyrrolidone: Another solvent used in various industrial applications.
Pyrrolidine derivatives: Compounds with a pyrrolidine ring that exhibit diverse biological activities
Uniqueness
[(1-Methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid is unique due to its combination of a pyrrolidine ring and an amino-acetic acid moiety, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
2-[(1-methylpyrrolidin-2-yl)methylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-10-4-2-3-7(10)5-9-6-8(11)12/h7,9H,2-6H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAGOZIHOUHJMID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CNCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[((R)-1-Acetyl-piperidin-3-yl)-ethyl-amino]-acetic acid](/img/structure/B7986245.png)
![1-[(R)-3-(2-Hydroxy-ethylamino)-pyrrolidin-1-yl]-ethanone](/img/structure/B7986252.png)

![1-{(R)-3-[Ethyl-(2-hydroxy-ethyl)-amino]-pyrrolidin-1-yl}-ethanone](/img/structure/B7986261.png)
![1-{(R)-3-[(2-Hydroxy-ethyl)-isopropyl-amino]-piperidin-1-yl}-ethanone](/img/structure/B7986282.png)
![1-{(R)-3-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-pyrrolidin-1-yl}-ethanone](/img/structure/B7986290.png)
![1-{(R)-3-[(2-Amino-ethyl)-methyl-amino]-pyrrolidin-1-yl}-ethanone](/img/structure/B7986296.png)

![1-{(R)-3-[(2-Amino-ethyl)-ethyl-amino]-pyrrolidin-1-yl}-ethanone](/img/structure/B7986302.png)
![1-{(R)-3-[(2-Amino-ethyl)-isopropyl-amino]-piperidin-1-yl}-ethanone](/img/structure/B7986315.png)
![[((S)-1-Methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid](/img/structure/B7986326.png)
![[Ethyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid](/img/structure/B7986328.png)
![[Ethyl-(1-methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid](/img/structure/B7986330.png)
![[Ethyl-((S)-1-methyl-piperidin-3-yl)-amino]-acetic acid](/img/structure/B7986344.png)
